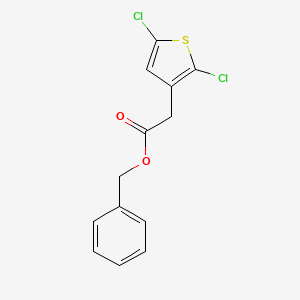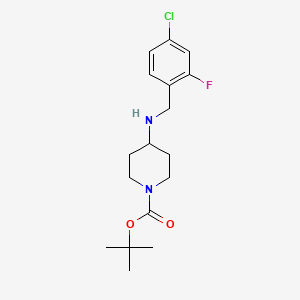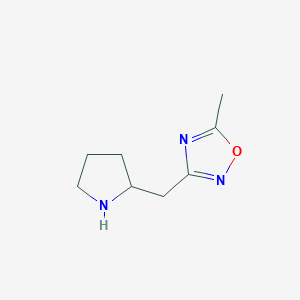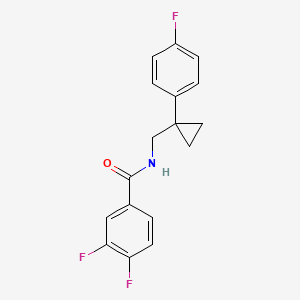
Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as benzothiophene derivatives and benzyl groups, which can provide insights into the chemistry of the compound . For instance, the synthesis and crystal structure of related compounds have been characterized using spectroscopic methods and X-ray diffraction, indicating the importance of these techniques in understanding such molecules .
Synthesis Analysis
The synthesis of related compounds often involves the formation of carbon-sulfur bonds and the use of intermediates such as carbohydrazides and carbonyl chlorides . For example, the synthesis of 2-(benzothiazol-2-ylthio)-1-phenylethanone was achieved through carbon-sulfur bond cleavage reactions in a basic medium . These methods could potentially be adapted for the synthesis of "Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate" by considering the reactivity of the thiophene moiety and the benzyl group.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single crystal X-ray diffraction, which reveals details such as hydrogen bonding patterns and molecular conformations . For instance, intermolecular C–H···O interactions and intramolecular N–H···N hydrogen bonds have been observed, which could also be relevant for understanding the structure of "Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate" .
Chemical Reactions Analysis
The chemical reactivity of benzothiophene derivatives includes nitration reactions, which can lead to a mixture of substitution products . The presence of electron-withdrawing groups such as chloro substituents can influence the reactivity and the position of electrophilic substitution on the benzothiophene ring. This information could be useful when considering the chemical reactions of "Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate," especially if electrophilic aromatic substitution reactions are involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. For example, the presence of substituents can affect the compound's solubility, melting point, and stability . The antimicrobial activity of some derivatives has also been reported, suggesting potential biological applications . These properties are essential for understanding the behavior of "Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate" in various environments and could guide its potential applications in medicinal chemistry or material science.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antitumor Applications
Several studies have focused on the synthesis of benzothiazole derivatives, examining their potential antitumor and anticancer activities. For instance, the synthesis of benzothiazole acylhydrazones revealed their probable anticancer activity through in vitro tests against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cells, showcasing significant cytotoxic activity and selectivity towards carcinogenic cells (Osmaniye et al., 2018). Furthermore, new benzothiazole derivatives bearing different heterocyclic rings were synthesized and evaluated for their antitumor activity in vitro against a broad range of human tumor cell lines, demonstrating considerable anticancer activity for certain compounds (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Properties
Research into novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents unveiled compounds with significant antibacterial and moderate antifungal activities. These compounds showed higher potency against bacterial strains such as Staphylococcus aureus and Bacillus subtilis than the standard drug ciprofloxacin, indicating their potential as new antimicrobial agents (Chawla et al., 2010).
Electrochemical and Optical Applications
The development of a low band gap benzimidazole derivative and its copolymer with 3,4-ethylenedioxythiophene for electrochemical studies highlighted the synthesis of novel monomers for copolymerization, which resulted in materials with lower oxidation potential, lower bandgap, and higher optical contrast. These findings contribute to the advancement of materials science, particularly in the development of new electrochromic devices (Soylemez et al., 2015).
Synthesis and Chemical Transformations
The synthesis of benzothiazole derivatives via Pd-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols has been developed as a novel and convenient approach to create benzothiophene derivatives. These methods provide fair to excellent yields and open new pathways for synthesizing complex structures in organic chemistry (Gabriele et al., 2011).
Eigenschaften
IUPAC Name |
benzyl 2-(2,5-dichlorothiophen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2S/c14-11-6-10(13(15)18-11)7-12(16)17-8-9-4-2-1-3-5-9/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBBHJJEYRAHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2512146.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate](/img/structure/B2512148.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2512152.png)

![(2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2512155.png)


![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2512160.png)
![6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2512162.png)


![7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2512169.png)